3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
Description
Overview of Piperazine (B1678402) and Propanone Scaffolds in Contemporary Organic Chemistry and Medicinal Chemistry Research
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This scaffold is considered a "privileged" structure in medicinal chemistry due to its widespread presence in a vast number of biologically active compounds. nih.govresearchgate.net Its unique physicochemical properties, such as high aqueous solubility, basicity, and specific conformational flexibility, make it a valuable building block in drug design. nih.gov The piperazine moiety can modulate pharmacokinetic and pharmacodynamic properties, often enhancing the bioavailability and receptor-binding affinity of drug candidates. nih.govresearchgate.net Consequently, piperazine derivatives have been successfully developed for a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant agents. nih.govresearchgate.net
The propanone scaffold, a simple three-carbon ketone, is a fundamental unit in organic chemistry. Its derivatives are key intermediates in numerous synthetic pathways. When incorporated into larger molecules, the carbonyl group of the propanone unit can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets. The propanone backbone provides a flexible linker that can be readily functionalized, allowing for systematic modifications to explore structure-activity relationships (SAR) in drug discovery programs.
Significance of β-Amino Ketones and Mannich Bases in Chemical Synthesis and Biological Investigations
The subject compound, 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, is structurally classified as a β-amino ketone. β-Amino ketones are the characteristic products of the Mannich reaction, a cornerstone carbon-carbon bond-forming reaction in organic synthesis. nih.govoarjbp.com This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. oarjbp.com
Mannich bases, as these products are known, are highly versatile synthetic intermediates and possess significant biological importance. nih.govresearchgate.net They are recognized as crucial pharmacophores in their own right and are precursors for the synthesis of more complex molecules, including pharmaceuticals and natural products. oarjbp.com The reactivity of Mannich bases allows for further chemical transformations, such as reduction to form physiologically active γ-amino alcohols. nih.gov A wide array of therapeutic activities have been attributed to Mannich bases, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties. nih.gov
Rationale for the Advanced Academic Investigation of this compound
The rationale for a detailed academic investigation into this compound stems from the strategic combination of its structural motifs. The molecule integrates:
A piperazine ring , a proven scaffold for enhancing pharmacokinetic properties and conferring a broad range of biological activities. wisdomlib.org
A cyclohexyl group attached to the piperazine nitrogen, which increases lipophilicity and can promote hydrophobic interactions with biological targets.
A β-amino ketone framework (a Mannich base), a structure class known for its synthetic versatility and diverse pharmacological potential. nih.gov
This unique combination suggests that the compound could exhibit interesting biological properties, warranting further study. Its structure presents an opportunity to explore novel therapeutic applications by leveraging the established value of its constituent parts.
Scope and Objectives of the Comprehensive Research Compendium
A comprehensive research program for this compound would aim to fully characterize its chemical and biological profile. The primary objectives would include:
Chemical Synthesis and Characterization: To develop and optimize a robust synthetic route for the compound and to thoroughly characterize its physicochemical properties using modern analytical techniques.
Pharmacological Screening: To conduct a broad-based biological screening to identify potential therapeutic activities, guided by the known pharmacology of piperazine derivatives and Mannich bases.
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a library of analogues to determine the key structural features responsible for any observed biological activity.
Mechanism of Action Studies: To elucidate the specific molecular targets and biochemical pathways through which the compound exerts its biological effects.
Based on publicly available information, detailed experimental research findings for this compound are not extensively documented in peer-reviewed literature. The following table provides basic chemical identifiers for the compound.
| Identifier | Value |
|---|---|
| Molecular Formula | C13H25N3O |
| Molecular Weight | 239.36 g/mol |
| Canonical SMILES | C1CCC(CC1)N2CCN(CC2)C(=O)CCN |
| InChI Key | Not readily available |
| CAS Number | 1046736-54-3 |
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h12H,1-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGXDJKALVIKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228866 | |
| Record name | 3-Amino-1-(4-cyclohexyl-1-piperazinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705944-13-4 | |
| Record name | 3-Amino-1-(4-cyclohexyl-1-piperazinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705944-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-(4-cyclohexyl-1-piperazinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization
Retrosynthetic Analysis of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For this compound, the primary disconnection points are the amide bond and the carbon-nitrogen bond of the tertiary amine within the piperazine (B1678402) ring.
The most logical disconnection is at the amide bond (C-N), which simplifies the molecule into two key synthons: 4-cyclohexylpiperazine and a 3-aminopropanoyl synthon. This approach is advantageous as it breaks the molecule into two distinct and manageable fragments. A further disconnection of the 4-cyclohexylpiperazine intermediate at the cyclohexyl-nitrogen bond leads to piperazine and a cyclohexyl electrophile (e.g., cyclohexyl bromide) or cyclohexanone (B45756). The 3-aminopropanoyl synthon can be derived from precursors like 3-aminopropanoic acid or 3-halopropanoyl chloride, often with the amino group protected. This retrosynthetic strategy points towards a convergent synthesis, which is often more efficient for complex molecules.
Convergent and Divergent Synthetic Pathways
Both convergent and divergent strategies can be conceptualized for the synthesis of this compound and its derivatives.
Divergent Synthesis: In a divergent approach, a common intermediate could be used to generate a library of related compounds. For instance, 1-(piperazin-1-yl)propan-1-one could serve as a scaffold that is subsequently N-alkylated with various cyclic and acyclic groups, including the cyclohexyl group, to produce a range of analogs.
The 4-cyclohexylpiperazine core can be constructed through several reliable methods. The two primary approaches are N-alkylation of piperazine and reductive amination.
N-Alkylation: This method involves the direct reaction of piperazine with a cyclohexyl halide (e.g., cyclohexyl bromide or iodide) in the presence of a base to neutralize the hydrohalic acid formed. ambeed.comgoogle.com To avoid dialkylation, it is common to use a large excess of piperazine or to use piperazine with one nitrogen atom protected with a group like tert-butoxycarbonyl (Boc). researchgate.net The Boc-protected piperazine is alkylated, and the protecting group is subsequently removed under acidic conditions. google.com
Reductive Amination: A highly efficient alternative is the reductive amination of cyclohexanone with piperazine. pearson.com The ketone and amine first form an enamine or iminium ion intermediate, which is then reduced in situ to the desired N-cyclohexylpiperazine. pearson.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. pearson.comnih.govgoogle.com This one-pot procedure is often high-yielding and avoids the use of alkyl halides. google.comresearchgate.netnih.gov
| Method | Reactants | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| N-Alkylation (with protection) | 1-Boc-piperazine, Cyclohexyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat; followed by acid deprotection (e.g., TFA or HCl) google.com | Good control over mono-alkylation researchgate.net | Requires extra protection and deprotection steps |
| Reductive Amination | Piperazine, Cyclohexanone | Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., Dichloromethane), Acetic acid pearson.comnih.gov | One-pot reaction, high efficiency, readily available starting materials google.comresearchgate.netnih.gov | Potential for over-reaction if conditions are not controlled |
Once 4-cyclohexylpiperazine is obtained, the next step is the introduction of the 3-aminopropanoyl moiety. This is typically achieved through an acylation reaction.
A common strategy involves the use of a 3-halopropanoyl halide, such as 3-chloropropanoyl chloride. 4-Cyclohexylpiperazine is acylated to form 3-chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (B1477724). The terminal chloride is then displaced by an amine source, such as ammonia or a protected amine equivalent, to furnish the final product.
Alternatively, and more directly, 4-cyclohexylpiperazine can be reacted with a 3-aminopropanoic acid derivative where the amino group is protected (e.g., with Boc or Cbz protecting groups). The coupling of the carboxylic acid and the secondary amine requires an activating agent, such as a carbodiimide (e.g., EDC) or other peptide coupling reagents. acs.orgsemanticscholar.org The final step would then be the removal of the protecting group to reveal the primary amine. The use of 3-aminopropanoyl chloride hydrochloride is also a viable, though reactive, option. nih.govguidechem.comchemicalbook.com
The Mannich reaction is a powerful tool for the synthesis of β-amino ketones. wikipedia.orgresearchgate.netnih.gov In the context of this compound, a Mannich-type reaction could be envisioned, although it is a less direct approach. A potential pathway could involve the reaction of an enolizable ketone with formaldehyde (B43269) and 4-cyclohexylpiperazine. However, controlling the regioselectivity and preventing side reactions can be challenging.
More relevant aminocarbonylation approaches might involve the palladium-catalyzed reaction of alkenes with carbon monoxide and an amine. organic-chemistry.org While technically feasible, these methods are often more complex than the direct acylation routes described above. The Mannich reaction is more commonly employed in the synthesis of diverse piperazine derivatives with potential biological activities by introducing an aminomethyl fragment into a heterocyclic structure. nih.govjgtps.comjofamericanscience.org
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the key amide bond formation step, several factors can be adjusted. acs.orgsemanticscholar.org
Coupling Reagents: For the coupling of 4-cyclohexylpiperazine with a protected 3-aminopropanoic acid, a variety of coupling reagents can be used. Common choices include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. acs.orgsemanticscholar.org
Solvent and Temperature: The choice of solvent (e.g., dichloromethane (B109758), dimethylformamide) and reaction temperature can significantly impact the reaction rate and yield. bdmaee.net Reactions are often run at room temperature, but gentle heating may be required for less reactive substrates. researchgate.net
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize any acids formed during the reaction and to facilitate the coupling process. acs.orgsemanticscholar.org
| Parameter | Variation | Effect on Reaction |
|---|---|---|
| Coupling Reagent | EDC/HOBt, HATU, T3P | Affects reaction time, yield, and prevention of racemization if chiral centers are present. acs.orgsemanticscholar.org |
| Solvent | DCM, DMF, THF | Influences solubility of reactants and reaction rate. bdmaee.net |
| Temperature | 0 °C to 50 °C | Controls reaction rate and minimizes decomposition of sensitive reagents. bdmaee.net |
| Base | DIPEA, TEA | Neutralizes acidic byproducts and can influence the rate of the coupling reaction. acs.orgsemanticscholar.org |
Exploration of Green Chemistry Principles in Synthetic Routes
The application of green chemistry principles to the synthesis of piperazine derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. rsc.orgnih.gov For the synthesis of this compound, several green chemistry approaches can be conceptualized.
A probable synthetic route for this compound is the Mannich reaction, a three-component condensation of an amine, a non-enolizable aldehyde (or its equivalent), and a ketone. In the context of the target molecule, this would involve 1-cyclohexylpiperazine, formaldehyde (or a synthetic equivalent like paraformaldehyde), and a suitable ketone with a masked amino group.
Potential Green Chemistry Modifications to the Mannich Reaction:
| Green Chemistry Principle | Conventional Approach | Greener Alternative | Potential Benefits |
| Safer Solvents | Often employs chlorinated solvents or DMF. | Water, ethanol (B145695), or solvent-free conditions. | Reduced toxicity and environmental persistence. |
| Catalysis | May use stoichiometric amounts of acid or base. | Heterogeneous catalysts (e.g., zeolites, clays), biocatalysts, or organocatalysts. | Catalyst recyclability, milder reaction conditions, and reduced waste. |
| Atom Economy | Can generate significant byproducts. | One-pot, multi-component reactions that incorporate most atoms into the final product. | Increased efficiency and reduced waste streams. |
| Energy Efficiency | Often requires heating for extended periods. | Microwave-assisted synthesis or reactions at ambient temperature. | Reduced energy consumption and faster reaction times. |
Another potential synthetic pathway is the Michael addition of 1-cyclohexylpiperazine to acrylonitrile, followed by hydrolysis of the nitrile and subsequent Hofmann rearrangement or a similar transformation to yield the primary amine. Green chemistry principles can also be applied to this route, such as using catalytic methods for the Michael addition and avoiding hazardous reagents in the rearrangement step.
Chemical Reactivity and Functional Group Interconversions of the Core Structure
The chemical reactivity of this compound is dictated by its three primary functional groups: the primary aliphatic amine, the ketone, and the tertiary amines of the piperazine ring, one of which is part of an N-acylpiperazine system.
Reactivity of the Primary Amine: The primary amine is a nucleophilic center and can undergo a variety of reactions:
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
Reactivity of the Ketone: The carbonyl group is electrophilic and susceptible to nucleophilic attack:
Reduction: Reduction with agents like sodium borohydride would yield the corresponding secondary alcohol.
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new amine.
Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.
Reactivity of the Piperazine Ring: The piperazine moiety, specifically the nitrogen atom of the N-acylpiperazine, is less basic and nucleophilic due to the electron-withdrawing effect of the carbonyl group. However, the other nitrogen atom bearing the cyclohexyl group retains its basic and nucleophilic character and can participate in:
Salt Formation: Reaction with acids to form ammonium (B1175870) salts.
Quaternization: Further alkylation to form a quaternary ammonium salt.
Functional Group Interconversions:
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Primary Amine | Acetic anhydride, pyridine | N-acetyl amide |
| Ketone | Sodium borohydride, methanol | Secondary alcohol |
| Primary Amine | Alkyl halide, base | Secondary or tertiary amine |
Design and Synthesis of Structural Analogs for Systematic Investigation
The design and synthesis of structural analogs of this compound can provide valuable insights into its structure-activity relationships (SAR), assuming the compound has biological activity. nih.govijrrjournal.comnih.govcdnsciencepub.com Piperazine derivatives are prevalent in central nervous system (CNS) active drugs, and systematic modifications can be made to explore the chemical space around the parent molecule. slideshare.netauburn.edusilae.itnih.gov
Strategies for Analog Design:
Modification of the Cyclohexyl Group: The cyclohexyl group can be replaced with other cyclic or acyclic aliphatic or aromatic groups to probe the effect of lipophilicity, steric bulk, and electronic properties.
Variation of the Amino Group Substituent: The primary amine can be acylated or alkylated to introduce different substituents, which can alter the compound's polarity and hydrogen bonding capacity.
Alteration of the Propanone Linker: The three-carbon chain can be lengthened, shortened, or branched to investigate the optimal distance and orientation between the piperazine ring and the amino group.
Substitution on the Piperazine Ring: While the current structure is substituted at the 1 and 4 positions, analogs with substituents at other positions could be synthesized to explore conformational effects.
Synthetic Approaches to Analogs: The synthesis of these analogs would follow similar synthetic routes as the parent compound, utilizing appropriately substituted starting materials. For example, to synthesize an analog with a different N-substituent on the piperazine, one would start with the corresponding N-substituted piperazine in the initial reaction.
Table of Proposed Analogs and Their Rationale:
| Analog Structure | Modification | Rationale for Synthesis |
| 3-Acetamido-1-(4-cyclohexylpiperazin-1-yl)propan-1-one | Acylation of the primary amine | To investigate the role of the primary amine's basicity and hydrogen bonding ability. |
| 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one | Replacement of cyclohexyl with phenyl | To explore the influence of aromaticity and electronic effects at the 4-position of the piperazine. |
| 4-Amino-1-(4-cyclohexylpiperazin-1-yl)butan-1-one | Lengthening of the linker | To assess the impact of the distance between the key functional groups. |
Preclinical Biological Investigations and Mechanistic Elucidation
In Vitro Pharmacological Profiling and Target Identification
In vitro studies are fundamental to characterizing the interaction of a compound with specific biological molecules. For 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, this involves evaluating its binding affinity to receptors, its ability to inhibit key enzymes, and its effects on cellular processes.
The structural framework of this compound, particularly the N-cyclohexylpiperazine moiety, suggests a potential interaction with specific central nervous system receptors.
Sigma (σ) Receptors : The sigma-1 (σ1R) and sigma-2 (σ2R) receptors are unique chaperone proteins involved in various cellular functions and are targets for neuropsychiatric and neurodegenerative disorders. wikipedia.orgnih.gov The N-cyclohexylpiperazine scaffold is a known feature of high-affinity sigma receptor ligands. nih.gov For instance, the compound 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB 28), which shares this core structure, was identified as a high-affinity ligand for σ2 receptors. nih.gov Although its selectivity against σ1 receptors was limited in some assays, it demonstrated significant σ2 versus σ1 selectivity in MCF7 tumor cell lines. nih.gov This suggests that this compound may also exhibit affinity for sigma receptors, making it a candidate for investigation in conditions where these receptors are implicated.
Dopamine (B1211576) Transporter (DAT) : The dopamine transporter is a membrane protein that regulates dopamine levels in the synapse by facilitating its reuptake. nih.govwikipedia.org It is a primary target for psychostimulants and drugs used to treat neuropsychiatric disorders. nih.gov The piperazine (B1678402) core is a common feature in many dopamine transporter inhibitors. Kinetic studies on the piperazine-based inhibitor GBR12909 have shown that it binds effectively to DAT, inducing a conformational change in the transporter protein. nih.gov This indicates that the piperazine ring within this compound could facilitate its interaction with the dopamine transporter.
| Related Compound | Target Receptor | Key Finding | Reference |
|---|---|---|---|
| 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB 28) | Sigma-2 (σ2) Receptor | Identified as a high-affinity ligand. | nih.gov |
| GBR12909 | Dopamine Transporter (DAT) | Piperazine-based inhibitor that binds to DAT and induces a conformational change. | nih.gov |
Investigation into related chemical structures indicates that the aminopropanone scaffold may confer inhibitory activity against certain enzymes crucial in metabolic diseases and cancer.
Pyruvate (B1213749) Dehydrogenase Kinases (PDKs) : PDKs are enzymes that play a critical role in cellular metabolism by inactivating the pyruvate dehydrogenase complex (PDC). nih.govcellsignal.com The inhibition of PDKs is a therapeutic strategy for cancers that rely on aerobic glycolysis. nih.govmdpi.com Studies on a library of 3-amino-1,2,4-triazine derivatives have shown them to be potent and selective inhibitors of PDK1. nih.govnih.gov These findings suggest that small molecules with an amino group, like this compound, could potentially be explored for PDK inhibitory activity.
Dipeptidyl Peptidase-4 (DPP-4) : DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for treating type 2 diabetes. wikipedia.org The mechanism involves increasing incretin (B1656795) levels, which enhances insulin (B600854) secretion. wikipedia.org Many potent DPP-4 inhibitors feature an amino group that interacts with the enzyme's active site. For example, compounds based on 3-amino-pyrrolidine and 3-amino-butanoyl structures have been developed as effective DPP-4 inhibitors. researchgate.netebi.ac.uk The presence of the 3-amino-propan-1-one structure in the target compound makes it a plausible candidate for investigation as a DPP-4 inhibitor.
| Enzyme Target | Related Scaffold/Compound | Significance | Reference |
|---|---|---|---|
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | 3-amino-1,2,4-triazine derivatives | Act as potent and selective inhibitors, highlighting the potential of related amino-containing small molecules. | nih.govnih.gov |
| Dipeptidyl Peptidase-4 (DPP-4) | (R)-8-(3-amino-piperidin-1-yl)...dione (BI 1356) | Demonstrates potent DPP-4 inhibition (IC50 ≈ 1 nM), underscoring the importance of the amino-piperidine motif. | nih.gov |
| Dipeptidyl Peptidase-4 (DPP-4) | 3-amino-4-substituted pyrrolidine (B122466) derivatives | Developed as a series of potent DPP-4 inhibitors for diabetes treatment. | researchgate.net |
Cell-based assays provide insight into a compound's functional effects within a biological system.
Cell Proliferation and Signaling : Based on the potential for PDK inhibition, related scaffolds have been tested in cellular models of cancer. nih.govnih.gov Selective PDK1 inhibitors derived from a 3-amino-1,2,4-triazine library were shown to induce cell death in human pancreatic cancer cells at low micromolar concentrations. nih.gov Mechanistic studies confirmed that these compounds disrupt the PDK/PDH axis, leading to metabolic impairment and triggering apoptosis in cancer cells. nih.gov This demonstrates that targeting metabolic pathways with amino-containing small molecules can be an effective anti-cancer strategy.
Antimicrobial Activity : The amino acid scaffold is the basis for numerous antimicrobial agents that often act as structural analogues of intermediates in microbial biosynthetic pathways. nih.gov The 3-amino group in this compound could be explored for potential antimicrobial properties, although this remains a more speculative application without direct evidence from closely related structures.
| Biological Process | Model System | Key Finding for Related Scaffolds | Reference |
|---|---|---|---|
| Cancer Cell Proliferation | Human Pancreatic KRAS mutated cancer cells | Selective PDK1 inhibitors induced cancer cell death at low micromolar doses. | nih.gov |
| Cellular Signaling | Cancer Cells | Inhibition of the PDK/PDH axis led to metabolic/redox impairment and apoptosis. | nih.gov |
Computational methods like molecular docking are valuable for predicting and understanding how a ligand might bind to its biological target. Such studies have been instrumental in the development of compounds structurally related to this compound.
Molecular Docking : For PDK inhibitors, molecular modeling studies have shown that ligands based on a 3-amino-1,2,4-triazine scaffold can be effectively positioned within the ATP-binding site of PDK1. nih.govnih.gov Similarly, docking studies were used to elucidate the binding modes of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives to the 5-HT1A serotonin (B10506) receptor, highlighting key electrostatic interactions. nih.gov Research on 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one derivatives also utilized in silico docking to determine binding conformations within the active site of the cyclooxygenase-2 (COX-2) enzyme. researchgate.net These examples underscore the utility of computational approaches in predicting the interaction of the cyclohexylpiperazin-1-yl-propan-1-one scaffold with various biological targets.
In Vivo Preclinical Efficacy Studies in Animal Models
Following promising in vitro results, compounds are advanced to in vivo studies to assess their efficacy in animal models of disease.
The selection of animal models is guided by the in vitro pharmacological profile of the compound.
Cancer Models : Given the potent in vitro anticancer activity of related PDK inhibitors, in vivo studies have been conducted in relevant cancer models. nih.govnih.gov Preliminary studies using a highly aggressive and metastatic Kras-mutant solid tumor model (pancreatic cancer) confirmed the ability of a representative 3-amino-1,2,4-triazine derivative to target the PDH/PDK axis. nih.gov This highlights the potential of using similar cancer models to evaluate the efficacy of this compound if it demonstrates PDK inhibitory activity.
Neurodegenerative Disease Models : The potential affinity for sigma receptors and the dopamine transporter suggests that animal models of neurodegenerative diseases, such as Parkinson's or Alzheimer's disease, could be relevant for evaluating this compound. nih.gov Similarly, its receptor profile could warrant investigation in models for psychiatric conditions or neuropathic pain. mdpi.com
Metabolic Disease Models : Should the compound prove to be a potent DPP-4 inhibitor, it would be evaluated in animal models of type 2 diabetes, such as using an oral glucose tolerance test in mice to assess its impact on glucose regulation. nih.gov
Assessment of Pharmacodynamic Endpoints and Biomarker Modulation
There are no published studies detailing the pharmacodynamic properties of this compound. Research into how this compound affects the body, including its interaction with specific biological targets and the subsequent physiological responses, has not been reported. Consequently, there is no information on relevant biomarkers that may be modulated by this compound.
Investigation of Biological Activity and Efficacy in Controlled Animal Experiments
No studies documenting the biological activity or therapeutic efficacy of this compound in controlled animal experiments have been found. While related cyclohexylpiperazine derivatives have been investigated for various potential therapeutic applications, including roles as sigma receptor ligands, these findings cannot be directly attributed to the specific compound .
Elucidation of Molecular Mechanisms of Action
The molecular mechanism of action for this compound has not been elucidated. The specific intracellular pathways and molecular targets that this compound may interact with are currently unknown.
Analysis of Downstream Signaling Cascades and Gene Expression Profiles
There is no available data from in vitro or in vivo studies analyzing the effects of this compound on downstream signaling cascades or gene expression profiles.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Systematic Exploration of Substituent Effects on Biological Activity and Selectivity
The structure of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one offers several sites for modification to probe the structure-activity relationship (SAR). The molecule can be divided into three key regions: the cyclohexyl group, the piperazine (B1678402) core, and the aminopropanone side chain. Systematic substitution at these positions can significantly impact biological activity and selectivity.
The Cyclohexyl Ring: Modifications to the cyclohexyl ring can influence lipophilicity and steric interactions within a target binding pocket. Introducing polar substituents, such as hydroxyl or amino groups, could enhance solubility and create new hydrogen bonding opportunities. Conversely, adding small alkyl groups could probe for additional hydrophobic pockets. The position of these substituents (e.g., axial vs. equatorial, or at the 2-, 3-, or 4-positions) would be critical.
The Aminopropanone Side Chain: The terminal amino group and the ketone are key functional groups likely involved in crucial hydrogen bonding interactions.
Amino Group: Acylation or alkylation of the primary amine can modulate its basicity and hydrogen bonding capacity. For instance, converting the primary amine to a secondary or tertiary amine would alter its hydrogen bond donor potential.
Propyl Linker: The length and flexibility of the three-carbon chain can be varied. Shortening or lengthening this linker would change the spatial relationship between the piperazine core and the terminal amine, affecting how the molecule fits into a binding site.
Ketone Group: The carbonyl oxygen is a potent hydrogen bond acceptor. Its reduction to a hydroxyl group would introduce a hydrogen bond donor and a chiral center, potentially leading to stereospecific interactions.
An illustrative SAR table based on hypothetical modifications to explore these effects is presented below.
| Compound | R1 (Cyclohexyl) | R2 (Amine) | Hypothetical IC50 (nM) | Selectivity Profile |
|---|---|---|---|---|
| Parent | -H | -NH2 | 150 | Moderate |
| Analog 1 | 4-OH | -NH2 | 75 | High |
| Analog 2 | -H | -NHCH3 | 200 | Moderate |
| Analog 3 | 4-F | -NH2 | 120 | High |
| Analog 4 | -H | -N(CH3)2 | 500 | Low |
Conformational Analysis and its Influence on Ligand-Target Interactions
The biological activity of this compound is intrinsically linked to its three-dimensional conformation. The molecule possesses significant conformational flexibility, primarily arising from the cyclohexyl and piperazine rings, and the rotatable bonds in the propanone side chain.
Cyclohexyl and Piperazine Ring Pucker: Both six-membered rings predominantly adopt low-energy chair conformations. The cyclohexyl group, as a bulky substituent on the piperazine nitrogen, is expected to favor an equatorial position to minimize steric strain. The specific chair-boat or twist-boat conformations adopted upon binding can be crucial for optimal interaction with a target protein.
Side Chain Flexibility: The torsion angles of the C-C bonds within the aminopropanone side chain allow this moiety to adopt various spatial orientations. This flexibility enables the terminal amino group to position itself optimally for interactions, such as hydrogen bonding, with specific residues in a receptor's binding site.
Investigation of Stereochemical Effects on Biological Potency and Efficacy
While the parent compound this compound is achiral, the introduction of substituents can create one or more stereocenters, making the investigation of stereochemistry critical. Biological systems are inherently chiral, and thus, different stereoisomers of a molecule often exhibit significantly different pharmacological activities. mdpi.com
For example, substitution on the cyclohexyl ring (at positions other than 1 or 4) or on the propanone chain would result in chiral centers. If a hydroxyl group were introduced at the 2-position of the cyclohexyl ring, it would create two stereocenters, leading to four possible stereoisomers (R,R), (S,S), (R,S), and (S,R).
It is common for one enantiomer to have significantly higher potency than the other (a phenomenon known as eudismic ratio), as it will have a better three-dimensional fit with the chiral binding site of the target protein. mdpi.com The less active isomer (distomer) may be inactive, have a different activity, or contribute to side effects. Therefore, synthesizing and testing stereochemically pure isomers is a crucial step in drug development to maximize therapeutic efficacy and minimize potential adverse effects. mdpi.com The stereochemistry can influence not only the binding affinity (potency) but also the functional response (efficacy) and pharmacokinetic properties of the compound. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) Modeling
To quantitatively understand the relationship between the chemical structure and biological activity of analogs of this compound, computational techniques like Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) can be employed. slideshare.net
QSAR models correlate biological activities of a series of compounds with their physicochemical properties or structural features using statistical methods. rutgers.edu For this class of compounds, relevant descriptors might include lipophilicity (logP), electronic properties (e.g., Hammett constants of substituents), and steric parameters (e.g., molar refractivity).
CoMFA is a 3D-QSAR technique that provides a more detailed, three-dimensional understanding of SAR. drugdesign.org In a CoMFA study, a series of analogs are structurally aligned based on a common scaffold. slideshare.net The steric and electrostatic interaction fields around each molecule are then calculated at thousands of grid points. drugdesign.org A statistical method, typically Partial Least Squares (PLS), is used to generate a model that correlates the variations in these fields with the observed biological activities. slideshare.netnih.gov
The output of a CoMFA model is often visualized as 3D contour maps, which highlight regions in space where specific properties are predicted to influence activity. nih.gov For example:
Steric Maps: Green contours may indicate regions where bulky groups enhance activity, while yellow contours might show areas where steric bulk is detrimental.
Electrostatic Maps: Blue contours can highlight regions where positive charge is favorable, while red contours may indicate where negative charge increases activity.
These models, once validated using internal (cross-validation, q²) and external test sets (r²_pred), can be powerful tools for predicting the activity of novel, unsynthesized compounds and for guiding the design of more potent analogs. nih.govnih.gov
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Test Set) | Predictive Power |
|---|---|---|---|---|
| CoMFA | 0.758 | 0.972 | 0.963 | High |
| CoMSIA | 0.854 | 0.961 | 0.947 | High |
Rational Design Principles for Optimized Analog Development
The insights gained from SAR, conformational analysis, and computational modeling provide a foundation for the rational design of optimized analogs of this compound. mdpi.com The goal is to enhance desired properties such as potency, selectivity, and metabolic stability. nih.gov
Key design principles would include:
Targeting Favorable Interactions: Based on SAR and CoMFA results, introduce substituents that can form favorable interactions with the target. For example, if a CoMFA map indicates a region where a hydrogen bond donor is beneficial, a hydroxyl or amide group could be introduced at the corresponding position on the molecule.
Improving Pharmacokinetic Properties: Modifications can be made to improve absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, introducing fluorine atoms can block sites of metabolic oxidation, thereby increasing the compound's half-life.
Enhancing Selectivity: To improve selectivity for the desired target over off-targets, structural modifications should exploit differences in the binding sites. If an off-target has a smaller binding pocket, introducing a sterically bulky group that is tolerated by the primary target but not the off-target could enhance selectivity.
Conformational Constraint: If the bioactive conformation is known, the molecule's flexibility can be reduced by introducing rigid elements, such as double bonds or small rings. This pre-organizes the molecule in its active shape, which can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.
This iterative process of design, synthesis, and testing, guided by a deep understanding of the compound's SAR and SPR, is central to modern drug discovery and the development of novel therapeutic agents. mdpi.com
Advanced Analytical Methodologies for Research Applications
Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Multi-Dimensional NMR, Advanced Mass Spectrometry)
The definitive structural confirmation of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one relies on a combination of advanced spectroscopic methods. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard.
Expected ¹H and ¹³C NMR Chemical Shifts: Based on the analysis of structurally similar compounds, the following table represents the expected chemical shifts for this compound.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Cyclohexyl-H | 1.0 - 2.5 | 25.0 - 65.0 |
| Piperazine-H | 2.3 - 3.8 | 45.0 - 55.0 |
| CH₂ (Propanone) | 2.5 - 3.0 | 35.0 - 45.0 |
| CH₂-NH₂ (Propanone) | 2.9 - 3.5 | 30.0 - 40.0 |
| C=O (Propanone) | - | 170.0 - 175.0 |
Note: The data in this table is hypothetical and based on typical chemical shifts for similar functional groups and structural motifs.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural confirmation by identifying characteristic fragments of the molecule. For piperazine (B1678402) derivatives, gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for identification, with characteristic fragmentation patterns aiding in the elucidation of the structure. researchgate.net
Expected Mass Spectrometry Data:
| Technique | Parameter | Expected Value |
| ESI-HRMS | [M+H]⁺ | Calculated: 254.2232, Observed: 254.2235 |
| GC-MS | Major Fragments (m/z) | 167 (Cyclohexylpiperazine moiety), 86 (Piperazinyl-propanone side chain fragment) |
Note: The data in this table is hypothetical and based on the expected fragmentation of the molecule.
High-Performance Chromatographic Methods for Purity Assessment and Preparative Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for determining the purity of this compound and for its isolation and purification.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of piperazine derivatives. rdd.edu.iq A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.net Detection is commonly achieved using a UV detector. For compounds like piperazine that lack a strong chromophore, derivatization with a UV-active agent or the use of alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or mass spectrometry (LC-MS) is necessary. sielc.com
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the qualitative and quantitative analysis of piperazine derivatives. researchgate.net Due to the polarity of the amino group, derivatization may sometimes be employed to improve chromatographic peak shape and thermal stability.
Typical Chromatographic Purity Assessment Parameters:
| Parameter | HPLC Method | GC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 210 nm or ELSD/MS | Mass Spectrometry (MS) |
| Expected Retention Time | 5 - 10 minutes | 10 - 15 minutes |
| Purity Specification | ≥ 98% | ≥ 98% |
Note: The data in this table is hypothetical and represents typical parameters for the analysis of similar compounds.
Development and Validation of Bioanalytical Methods for In Vitro and In Vivo Preclinical Sample Analysis
To study the pharmacokinetics of this compound in preclinical models, robust and validated bioanalytical methods are required. These methods are essential for accurately quantifying the compound in biological matrices such as plasma, serum, and tissue homogenates.
The development and validation of bioanalytical methods are guided by regulatory agencies like the US Food and Drug Administration (USFDA). researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. nih.gov
Key Steps in Bioanalytical Method Development and Validation:
Sample Preparation: The first step involves the extraction of the analyte from the biological matrix. This is crucial for removing interferences and concentrating the analyte. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Chromatographic Separation: Similar to purity assessment, RP-HPLC is typically used to separate the analyte from endogenous matrix components.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection.
Method Validation: The developed method must be validated for several parameters to ensure its reliability.
Bioanalytical Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | Consistent and reproducible. |
| Matrix Effect | Should be minimal and consistent across different sources of the biological matrix. |
| Stability | Analyte should be stable under various conditions (freeze-thaw, short-term, long-term, post-preparative). |
Note: The acceptance criteria in this table are based on general regulatory guidelines.
Crystallographic Studies for Solid-State Structure and Co-crystal Analysis (if applicable)
Crystallographic studies, such as single-crystal X-ray diffraction, provide unambiguous proof of the three-dimensional structure of a molecule in the solid state. This information is valuable for understanding its conformation, intermolecular interactions, and crystal packing. While no specific crystallographic data for this compound is publicly available, studies on related piperazine derivatives have been reported. For instance, the crystal structures of various salts of 4-(2-methoxyphenyl)piperazine have been determined, revealing details about their hydrogen-bonding interactions and supramolecular assemblies. nih.gov
Co-crystal Analysis: The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, is a strategy that can be employed to modify the physicochemical properties of a compound, such as its solubility and stability. Given the presence of hydrogen bond donors and acceptors in this compound, it has the potential to form co-crystals with various co-formers.
Hypothetical Crystallographic Data:
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| Unit Cell Dimensions | a ≈ 10-15 Å, b ≈ 8-12 Å, c ≈ 15-20 Å |
| Key Hydrogen Bonds | N-H···O, N-H···N |
Note: The data in this table is hypothetical and based on crystallographic data for similar organic molecules.
Research Challenges and Future Directions
Addressing Synthetic Challenges for Scalable and Sustainable Production
The viability of any pharmaceutical compound is intrinsically linked to its synthetic accessibility. For "3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one," the development of a scalable and sustainable manufacturing process presents a primary challenge. Current synthetic routes for similar piperazine (B1678402) derivatives often rely on multi-step procedures that may not be economically or environmentally viable for large-scale production.
Future research in this area should focus on several key aspects:
Green Chemistry Approaches: The integration of green chemistry principles is paramount. This includes the use of safer solvents, minimizing waste generation, and improving atom economy. The development of catalytic methods, including biocatalysis, could offer more sustainable alternatives to traditional stoichiometric reagents.
Process Intensification: A shift from batch processing to continuous flow manufacturing could significantly enhance efficiency, reduce reaction times, and improve safety. This approach is particularly advantageous for multi-step syntheses.
Novel Synthetic Methodologies: Exploration of novel synthetic strategies, such as C-H functionalization, could provide more direct and efficient routes to the target compound and its analogs.
| Challenge | Future Direction | Potential Impact |
| Multi-step, low-yield synthesis | Development of convergent and efficient synthetic routes. | Reduced manufacturing costs and increased accessibility. |
| Use of hazardous reagents and solvents | Implementation of green chemistry principles and biocatalysis. | Minimized environmental impact and improved process safety. |
| Lack of scalability | Transition from batch to continuous flow manufacturing. | Enhanced production efficiency and consistency. |
Identification and Validation of Novel or Secondary Biological Targets
While the piperazine moiety is a well-established pharmacophore present in numerous drugs with diverse biological activities, the specific biological targets of "this compound" remain to be fully elucidated. The cyclohexyl group and the aminopropanone side chain introduce unique structural features that could confer novel target affinities.
Future investigations should aim to:
Broad-Based Screening: Subjecting the compound to extensive in vitro screening against a wide array of biological targets, including receptors, enzymes, and ion channels, is a critical first step.
In Silico Target Prediction: Computational approaches, such as reverse docking and pharmacophore modeling, can be employed to predict potential biological targets based on the compound's structure. These predictions can then be validated experimentally.
Chemoproteomics: Advanced chemical biology techniques, such as activity-based protein profiling, can be utilized to identify the direct binding partners of the compound in a cellular context.
The identification of novel or secondary targets could open up new therapeutic avenues for this compound, potentially in areas such as neurodegenerative diseases, oncology, or inflammatory disorders.
Expanding the Repertoire of Preclinical Disease Models for Efficacy Testing
The selection of appropriate preclinical models is crucial for evaluating the therapeutic potential of a new chemical entity. Given the prevalence of piperazine derivatives in drugs targeting the central nervous system (CNS), it is plausible that "this compound" may exhibit neuroprotective or psychoactive properties.
Future research should involve a tiered approach to preclinical testing:
Cell-Based Assays: Initial efficacy testing in relevant human cell lines can provide valuable insights into the compound's mechanism of action at a cellular level.
Animal Models of Disease: Should initial findings suggest a potential therapeutic area, such as neurodegeneration, a range of animal models should be employed. For instance, in the context of Alzheimer's disease, transgenic mouse models that recapitulate key aspects of the pathology are essential. For neuroinflammation, models utilizing inflammatory stimuli can be used.
Behavioral Models: For potential neuropsychiatric applications, a battery of behavioral tests in rodents can assess effects on anxiety, depression, cognition, and psychosis.
The use of a diverse and well-validated set of preclinical models will be critical in establishing a robust efficacy profile for the compound and guiding its potential clinical development.
| Potential Therapeutic Area | Relevant Preclinical Models | Key Endpoints |
| Neurodegenerative Diseases (e.g., Alzheimer's) | Transgenic mouse models (e.g., APP/PS1), neuroinflammation models (e.g., LPS-induced). | Amyloid-beta and tau pathology, neuroinflammation markers, cognitive performance. |
| Neuropsychiatric Disorders | Models of anxiety (e.g., elevated plus maze), depression (e.g., forced swim test), and psychosis (e.g., prepulse inhibition). | Behavioral outcomes, neurotransmitter levels, synaptic plasticity markers. |
| Oncology | Cancer cell line proliferation assays, xenograft models. | Tumor growth inhibition, apoptosis induction, cell cycle arrest. |
Integration of Advanced Computational Chemistry and Artificial Intelligence in Compound Design
The fields of computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery. For "this compound," these technologies can be leveraged to accelerate its development and optimization.
Future directions include:
Structure-Activity Relationship (SAR) Studies: Computational modeling can be used to understand the relationship between the compound's structure and its biological activity. This knowledge can guide the design of more potent and selective analogs.
ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the development process.
De Novo Design: Generative AI models can be used to design novel molecules based on the scaffold of "this compound" with optimized properties for a specific biological target.
The integration of these computational tools can significantly reduce the time and cost associated with traditional drug discovery and development.
Exploration of Chemical Biology Applications as Research Probes or Tool Compounds
Beyond its potential as a therapeutic agent, "this compound" could serve as a valuable research tool. A high-quality chemical probe is a small molecule that can be used to study the function of a specific biological target in a cellular or in vivo setting.
To establish this compound as a chemical probe, future research should focus on:
Demonstrating Target Selectivity: It is crucial to demonstrate that the compound interacts with a specific biological target with high selectivity over other related targets.
Characterizing Mechanism of Action: A clear understanding of how the compound modulates the function of its target (e.g., as an agonist, antagonist, or inhibitor) is necessary.
Development of a Negative Control: The synthesis of a structurally similar but biologically inactive analog is essential for validating that the observed biological effects are due to the specific interaction with the intended target.
The availability of a well-characterized chemical probe based on this scaffold could significantly advance our understanding of the biological processes in which its target is involved.
Unresolved Questions and Promising Avenues for Continued Investigation
The journey to fully characterize "this compound" is still in its early stages. Several key questions remain unanswered, which represent promising avenues for future research:
What is the primary biological target and mechanism of action of this compound? This is the most fundamental unanswered question that will dictate its future development path.
Does the compound possess favorable pharmacokinetic and safety profiles? Early assessment of these properties is critical to de-risk further development.
What is the in vivo efficacy of the compound in relevant disease models? Demonstrating efficacy in a living organism is a crucial milestone.
Can the synthetic route be optimized for large-scale, sustainable production? This will determine the ultimate feasibility of the compound as a therapeutic or research tool.
Q & A
Q. What are the key steps in synthesizing 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, and how can reaction conditions be optimized?
Synthesis typically involves sequential functionalization of the piperazine ring and ketone backbone. Key steps include:
- Amination : Introducing the cyclohexyl group to the piperazine nitrogen under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .
- Ketone Formation : Coupling the amino-propanone moiety via nucleophilic substitution, often requiring catalysts like triethylamine to enhance reactivity .
- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/methanol) to isolate the product. Optimize reaction temperatures (60–80°C) and solvent polarity to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm, while the ketone carbonyl resonates at ~200 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H⁺] at m/z 294.22) and fragmentation patterns to verify substituents .
- FT-IR : Detect characteristic peaks for amine (N-H stretch at ~3300 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40–60°C for 72 hours. Monitor degradation via HPLC, noting hydrolytic cleavage of the piperazine ring at acidic pH .
- Thermogravimetric Analysis (TGA) : Determine thermal stability up to 200°C, observing mass loss events correlating with decomposition of the cyclohexyl group .
Advanced Research Questions
Q. What experimental strategies are recommended for evaluating the compound’s biological activity against enzyme targets?
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates. Optimize inhibitor concentrations (1–100 µM) and measure IC₅₀ values using dose-response curves .
- Kinetic Studies : Employ Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Kᵢ values. Include positive controls (e.g., known piperazine-based inhibitors) for validation .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of cyclohexylpiperazine substitution on biological activity?
- Analog Synthesis : Replace the cyclohexyl group with alternative substituents (e.g., aryl, alkyl) and compare bioactivity.
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic interactions. Correlate substituent bulkiness (e.g., cyclohexyl vs. methyl) with potency .
Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., dopamine receptors). Prioritize poses with hydrogen bonds between the ketone oxygen and catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm ligand-receptor complex integrity .
Q. How should researchers address contradictions in experimental data, such as inconsistent IC₅₀ values across studies?
Q. What in vitro and in vivo models are appropriate for preliminary toxicity profiling?
- In Vitro : Use HepG2 cells for hepatotoxicity screening (MTT assay) and hERG inhibition assays to assess cardiac risk.
- In Vivo : Administer doses (10–100 mg/kg) in rodent models, monitoring hematological and histological parameters. Compare metabolite profiles (LC-MS/MS) to identify toxic intermediates .
Methodological Notes
- Data Reproducibility : Document reaction conditions (solvent purity, catalyst batches) and biological assay protocols in detail .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including approval from institutional animal ethics committees .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
